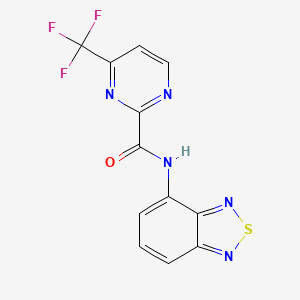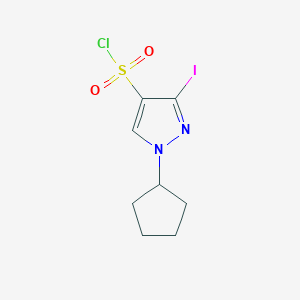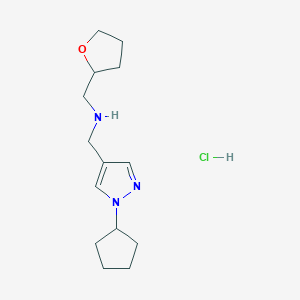![molecular formula C38H38N2O8 B12220269 [1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12220269.png)
[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, benzaldehyde derivatives, and various catalysts to facilitate the formation of the diazepine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially altering the compound’s properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone has shown potential as a pharmacophore, a part of a molecule responsible for its biological activity. It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts or other functional materials .
Mechanism of Action
The mechanism of action of 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with various molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as its role in inhibiting cancer cell growth or reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
What sets 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone apart is its combination of a diazepine ring with multiple trimethoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C38H38N2O8 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
5-benzoyl-6,9-bis(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C38H38N2O8/c1-43-30-18-24(19-31(44-2)36(30)47-5)23-16-27-34(29(41)17-23)35(25-20-32(45-3)37(48-6)33(21-25)46-4)40(28-15-11-10-14-26(28)39-27)38(42)22-12-8-7-9-13-22/h7-15,18-21,23,35,39H,16-17H2,1-6H3 |
InChI Key |
QDOKPEXEABXWAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B12220187.png)

![2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12220195.png)
![1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B12220202.png)

![5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12220217.png)
![3-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12220225.png)
![2-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12220247.png)

![[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12220251.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone;hydrochloride](/img/structure/B12220254.png)

![4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12220262.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B12220267.png)
